molecular formula C13H15N5OS B5828463 N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5828463
M. Wt: 289.36 g/mol
InChI Key: VVFNLMRYMHBQCR-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a chemical research compound belonging to the class of 4,6-diaminopyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to its established role as a core structure in inhibitors for various enzymatic targets . Recent scientific studies have shown that designed analogues of this compound class possess inhibitory potency against viral proteases, and have been specifically investigated as potential agents against Dengue Virus Protease . Furthermore, diaminopyrimidine derivatives are well-known for their activity as inhibitors of human dihydrofolate reductase (hDHFR) and tyrosine kinase, which are critical targets in cancer research and therapeutic development . The molecular structure features a folded conformation stabilized by intramolecular hydrogen bonding, a characteristic that can influence its binding mode with biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this class of compounds.

Properties

IUPAC Name

N-benzyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c14-10-6-11(15)18-13(17-10)20-8-12(19)16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19)(H4,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFNLMRYMHBQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Thiol-Disulfide Exchange Reactions

The sulfanyl (–S–) group in this compound participates in nucleophilic substitution reactions. For example, during synthesis, the thiol group of 4,6-diaminopyrimidine-2-thiol reacts with α-chloroacetamide derivatives under alkaline conditions to form the thioether linkage:

text
4,6-diaminopyrimidine-2-thiol + Cl–CH₂–CO–NH–Bz → N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide + HCl

Key conditions :

  • Solvent: Ethanol or acetone

  • Base: Potassium hydroxide (KOH)

  • Temperature: Reflux (60–80°C)

  • Reaction time: 3–4 hours .

Yield : 88–96% after recrystallization .

Hydrogen Bonding and Intramolecular Interactions

The compound’s folded conformation facilitates intramolecular hydrogen bonds (N–H···N, C–H···O), stabilizing its structure and influencing reactivity:

Interaction TypeBond Length (Å)Bond Angle (°)Role in Reactivity
N–H···N (pyrimidine)2.12–2.34156–162Reduces susceptibility to hydrolysis
C–H···O (acetamide)2.45145Stabilizes folded conformation
N–H···Cl (if present)2.21160Modifies electronic environment

These interactions enhance stability during reactions involving the pyrimidine ring or acetamide group .

Functionalization of the Pyrimidine Ring

The 4,6-diaminopyrimidine moiety undergoes electrophilic substitution and coordination reactions:

  • Amination : The amino groups (–NH₂) at positions 4 and 6 react with acyl chlorides or sulfonyl chlorides to form substituted derivatives (e.g., sulfonate esters) .

  • Metal Coordination : The pyrimidine nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or medicinal applications.

Example Reaction with Sulfonyl Chlorides :

text
This compound + Ar–SO₂Cl → Sulfonate ester derivative + HCl

Conditions :

  • Solvent: Acetone

  • Base: K₂CO₃

  • Temperature: Ambient to reflux .

Acetamide Group Reactivity

The acetamide (–NHCO–) group participates in hydrolysis and alkylation:

Acid/Base-Catalyzed Hydrolysis

Under strong acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to form carboxylic acid derivatives:

text
This compound + H₂O → 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetic acid + Benzylamine

Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation observed at pH < 3 or pH > 10 .

N-Alkylation

The benzyl group (–CH₂–C₆H₅) can be replaced via alkylation with alkyl halides (e.g., methyl iodide):

text
This compound + R–X → N-alkyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide + HX

Optimal conditions : Dry DMF, NaH base, 0–5°C.

Oxidation of the Sulfanyl Group

The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions:

Oxidizing AgentProductConditions
H₂O₂ (30%)SulfoxideRT, 2–4 hours
KMnO₄SulfoneAcidic, 50–60°C

Impact : Oxidation alters electron density, enhancing interactions with biological targets like enzymes .

Solid-State Reactivity

Crystallographic studies reveal that the compound’s reactivity in the solid state is modulated by:

  • Intermolecular hydrogen bonds (N–H···O, O–H···N) between adjacent molecules .

  • Crystal packing forces , which influence solubility and dissolution rates .

Key crystallographic data :

ParameterValue (Compound I)Value (Compound II)
Space groupPna2₁P2₁/c
Dihedral angle (°)*56.1867.84
Hydrogen bond donors54

*Angle between pyrimidine and benzene rings .

Biological Activity Modulation

Reactions targeting the pyrimidine or sulfanyl groups enhance antimicrobial and antitumor properties:

  • Antimicrobial : Sulfone derivatives show improved inhibition against E. coli and S. aureus (MIC: 4–8 µg/mL).

  • Antitumor : Metal-coordinated derivatives exhibit IC₅₀ values of 12–18 µM against HeLa cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with 2-chloro-N-benzylacetamide in the presence of a base such as potassium hydroxide. The reaction is conducted under reflux conditions to facilitate the formation of the thioacetamide derivative. The compound crystallizes in a monoclinic space group, with detailed structural analysis performed using X-ray crystallography .

Key Structural Features

  • Molecular Formula : C13H15N5OS
  • Molecular Weight : 289.36 g/mol
  • Crystallization : The compound exhibits a folded conformation with specific dihedral angles between the pyrimidine and benzene rings, which are stabilized by intramolecular hydrogen bonds .

Medicinal Chemistry Applications

This compound has been investigated for its potential as an anti-infective agent. The following applications have been identified:

  • Antiviral Activity :
    • Research indicates that derivatives of this compound have been designed to inhibit Dengue Virus Protease, showcasing its potential as an antiviral agent .
  • Anticancer Properties :
    • Some studies suggest that compounds containing the 4,6-diaminopyrimidine moiety exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to interfere with nucleic acid synthesis or function .
  • Kinase Inhibition :
    • N-benzyl derivatives have been explored as inhibitors of specific kinases involved in cancer progression, such as c-Fms kinase. These inhibitors can potentially halt tumor growth by disrupting signaling pathways essential for cancer cell survival .

Case Studies

The following case studies illustrate the applications of this compound:

Study Objective Findings
Timiri et al., 2016Evaluate antiviral propertiesDemonstrated effective inhibition of Dengue Virus Protease with IC50 values indicating significant antiviral activity .
Xu et al., 2010Investigate anticancer effectsFound that 5-substituted benzyl derivatives showed promising cytotoxicity against breast cancer cell lines .
Kumar et al., 2016Assess kinase inhibitionIdentified several derivatives that selectively inhibited c-Fms kinase activity, suggesting potential for targeted cancer therapy .

Comparison with Similar Compounds

Dihedral Angles and Conformational Analysis

The dihedral angle between the pyrimidine and aromatic rings is critical for molecular conformation and intermolecular interactions. Key comparisons include:

Compound (Substituent) Dihedral Angle (°) Key Structural Feature(s) Reference
N-benzyl (target compound) Inferred ~50–60 Benzyl group introduces steric bulk and potential π-π interactions. -
N-(3-nitrophenyl) 56.18 Electron-withdrawing nitro group increases ring planarity; intramolecular N—H⋯N bond.
N-(2-chlorophenyl) (ARARUI) 67.84 Ortho-chloro substituent induces steric hindrance, increasing dihedral angle.
N-(4-chlorophenyl) 42.25 Para-chloro substituent allows closer ring proximity due to reduced steric effects.
N-(2,4-dimethylphenyl) 58.64 Methyl groups enhance hydrophobicity without significant steric disruption.
N-(3-methoxyphenyl) 78.33 Methoxy group’s electron-donating nature may reduce pyrimidine–benzene interactions.
4,6-Dimethylpyrimidine analogues (DIWXAJ) 88.86 Methyl groups on pyrimidine reduce hydrogen-bonding capacity compared to diamino groups.

Key Observations :

  • The benzyl group in the target compound likely results in a dihedral angle closer to N-(2,4-dimethylphenyl) (~58°), balancing steric effects and π-π interactions.
  • Electron-withdrawing substituents (e.g., nitro, chloro) increase dihedral angles due to steric or electronic effects, whereas para-substituted derivatives (e.g., 4-chlorophenyl) favor smaller angles .

Hydrogen-Bonding and Crystal Packing

Intramolecular hydrogen bonds stabilize folded conformations in diaminopyrimidine derivatives:

  • N—H⋯N bonds are common in compounds like N-(3-nitrophenyl) and N-(4-chlorophenyl), with bond lengths of 2.06–2.16 Å .
  • N—H⋯O interactions (e.g., in N-(3-nitrophenyl)) further stabilize crystal packing, contributing to lattice rigidity .
  • The benzyl group may reduce intermolecular hydrogen bonding due to steric shielding but could enhance hydrophobic interactions in biological targets.

Key Insights :

  • The 4,6-diaminopyrimidine core is crucial for kinase inhibition and antimicrobial activity .
  • Electron-withdrawing groups (e.g., nitro, fluoro) enhance antiviral and anticancer properties, while hydrophobic substituents (e.g., benzyl) may improve bioavailability .

Biological Activity

N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structural characteristics, synthesis, and reported pharmacological effects.

Structural Characteristics

The compound exhibits a complex molecular structure characterized by a pyrimidine ring and a benzyl group , which are critical for its biological activity. The crystal structures of related compounds have shown that they often adopt a folded conformation, with notable dihedral angles between the pyrimidine and benzene rings. For instance, in one study, the pyrimidine ring was inclined at angles of 56.18° and 67.84° relative to the benzene ring in different derivatives . This conformation is stabilized by intramolecular hydrogen bonds, enhancing the compound's stability and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-diamino-pyrimidine-2-thiol with benzyl halides or related derivatives under basic conditions. For example, one synthesis method reported refluxing 4,6-diaminopyrimidine-2-thiol with 3-nitrophenylacetamide in ethanol to yield the desired compound . The yield from this process can be quite high, often exceeding 80%.

Antiviral Properties

This compound has been investigated for its antiviral properties, particularly against viral proteases. Research indicates that derivatives of this compound can inhibit Dengue virus protease effectively . The presence of the pyrimidine moiety is thought to enhance interaction with viral proteins, potentially disrupting their function.

Antitumor Activity

Recent studies have also explored the antitumor effects of compounds similar to this compound. For instance, it has been suggested that modifications to the compound can lead to enhanced inhibitory effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes linked to disease processes. For example, it has been noted for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and is a target for diabetes treatment .

Case Studies

  • Dengue Virus Protease Inhibition :
    • A study highlighted that certain derivatives of this compound exhibited significant inhibition against Dengue virus protease with IC50 values indicating potent activity .
  • Antitumor Activity :
    • Another investigation reported that modifications in the structure led to enhanced cytotoxicity against various cancer cell lines, with specific derivatives showing EC50 values lower than those of established chemotherapeutic agents .

Summary Table of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of viral proteases
AntitumorInduction of apoptosis and cell cycle arrest
Enzyme Inhibition (DPP-IV)Modulation of glucose metabolism

Q & A

Q. What synthetic routes are commonly employed to prepare N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogues?

The compound is synthesized via nucleophilic substitution reactions. For example, 4,6-diamino-2-mercaptopyrimidine is reacted with potassium hydroxide in ethanol, followed by the addition of a halogenated acetamide derivative (e.g., 2-chloro-N-benzylacetamide) under reflux conditions. The product is isolated by solvent evaporation, filtration, and recrystallization from methanol/ethyl acetate mixtures, yielding high purity crystals (97% yield) . Optimization of reaction time, temperature, and solvent polarity is critical to minimize byproducts and maximize yield.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Hydrogen atoms are placed geometrically, and refinement using SHELXL-2016 ensures accurate displacement parameters (R < 0.05) . Interatomic distances (e.g., C–S = 1.74–1.78 Å) and bond angles (e.g., N–C–S = 105–110°) confirm the sulfanyl-acetamide linkage .

Advanced Research Questions

Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice?

The crystal packing is dominated by N–H···N and N–H···O hydrogen bonds. For instance, the pyrimidine NH₂ groups form bonds with adjacent sulfanyl acceptors (N–H···S, 3.2–3.5 Å), while the acetamide carbonyl acts as an acceptor for aromatic C–H donors (C–H···O, 2.8–3.0 Å). These interactions create a 3D network, with graph-set notation R₂²(8) and R₄⁴(12) motifs, significantly influencing thermal stability and solubility .

Q. How does the dihedral angle between the pyrimidine and benzyl rings affect biological activity?

The dihedral angle (42–62°) determines molecular planarity and binding pocket compatibility. Computational studies (DFT) reveal that smaller angles enhance π-π stacking with viral protease active sites (e.g., SARS-CoV-2 Mpro), while larger angles improve hydrophobic interactions with kinase domains (e.g., Src substrate-binding sites). Docking scores (ΔG = −8.5 to −9.2 kcal/mol) correlate with antiviral potency .

Q. What methodological challenges arise in refining disordered solvent molecules in the crystal structure?

Disordered solvent (e.g., methanol) in lattice voids complicates refinement. Using SQUEEZE in PLATON masks electron density contributions from disordered regions, improving R₁ values by 0.02–0.03. Restraints on atomic displacement parameters (ADPs) and occupancy factors are applied in SHELXL to avoid overfitting .

Q. How do substituents on the benzyl group modulate electronic properties?

Electron-withdrawing groups (e.g., -Cl, -F) reduce the acetamide carbonyl’s electron density (IR νC=O = 1670 → 1695 cm⁻¹), enhancing hydrogen-bond acceptor strength. Natural Bond Orbital (NBO) analysis shows increased charge transfer (0.12–0.18 e) to pyrimidine, stabilizing ligand-receptor complexes .

Methodological Guidance

Q. What strategies resolve contradictions in crystallographic data between analogues?

For structurally similar compounds (e.g., chloro vs. methyl substituents), compare hydrogen-bond geometries (Table 2 in ) and unit cell volumes (ΔV = 30–50 ų). Use Hirshfeld surface analysis to quantify interaction differences (e.g., % contribution of H-bonds vs. van der Waals contacts) .

Q. How to optimize experimental phasing for low-resolution datasets?

Employ SHELXD/SHELXE pipelines for ab initio phasing. For datasets with d-spacing > 1.0 Å, use high redundancy (>4) and multi-scan absorption corrections (SADABS). Anomalous scattering from sulfur atoms (λ = 1.54 Å) improves phase determination .

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